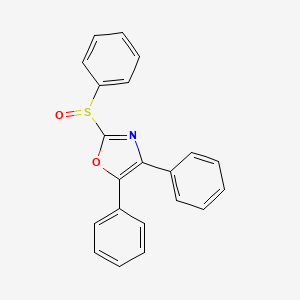
2-(Benzenesulfinyl)-4,5-diphenyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfinyl)-4,5-diphenyl-1,3-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinyl)-4,5-diphenyl-1,3-oxazole typically involves the reaction of benzenesulfinyl chloride with 4,5-diphenyl-1,3-oxazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfinyl)-4,5-diphenyl-1,3-oxazole undergoes several types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the benzenesulfinyl group can yield sulfide derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(Benzenesulfinyl)-4,5-diphenyl-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfinyl)-4,5-diphenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The diphenyl groups contribute to the compound’s stability and ability to interact with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Benzenesulfonyl)-4,5-diphenyl-1,3-oxazole: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(Benzenesulfanyl)-4,5-diphenyl-1,3-oxazole: Contains a sulfanyl group instead of a sulfinyl group.
Uniqueness
2-(Benzenesulfinyl)-4,5-diphenyl-1,3-oxazole is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity and potential biological activities. The combination of the oxazole ring with the benzenesulfinyl and diphenyl groups makes this compound a valuable candidate for various scientific and industrial applications.
Properties
CAS No. |
62124-62-3 |
|---|---|
Molecular Formula |
C21H15NO2S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(benzenesulfinyl)-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C21H15NO2S/c23-25(18-14-8-3-9-15-18)21-22-19(16-10-4-1-5-11-16)20(24-21)17-12-6-2-7-13-17/h1-15H |
InChI Key |
CNNNJMWLGUNYCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)S(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















